molecular formula C22H28O3 B12568853 6-[(Undec-10-en-1-yl)oxy]naphthalene-2-carboxylic acid CAS No. 175906-25-9

6-[(Undec-10-en-1-yl)oxy]naphthalene-2-carboxylic acid

Cat. No.: B12568853
CAS No.: 175906-25-9
M. Wt: 340.5 g/mol
InChI Key: IVZILSPNMYVZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(Undec-10-en-1-yl)oxy]naphthalene-2-carboxylic acid is a chemical compound with the molecular formula C22H28O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Undec-10-en-1-yl)oxy]naphthalene-2-carboxylic acid typically involves the esterification of naphthalene-2-carboxylic acid with undec-10-en-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(Undec-10-en-1-yl)oxy]naphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the undec-10-en-1-yl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

6-[(Undec-10-en-1-yl)oxy]naphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[(Undec-10-en-1-yl)oxy]naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, potentially altering their function. Additionally, the undec-10-en-1-yl group can interact with hydrophobic regions of biological membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthoic acid: Another naphthalene derivative with a carboxylic acid group at the 2-position.

    1-Naphthoic acid: Similar to 2-naphthoic acid but with the carboxylic acid group at the 1-position.

    Naphthalene-1-carboxylic acid: A naphthalene derivative with a carboxylic acid group at the 1-position.

Uniqueness

6-[(Undec-10-en-1-yl)oxy]naphthalene-2-carboxylic acid is unique due to the presence of the undec-10-en-1-yl group, which imparts distinct chemical and physical properties

Properties

CAS No.

175906-25-9

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

6-undec-10-enoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C22H28O3/c1-2-3-4-5-6-7-8-9-10-15-25-21-14-13-18-16-20(22(23)24)12-11-19(18)17-21/h2,11-14,16-17H,1,3-10,15H2,(H,23,24)

InChI Key

IVZILSPNMYVZHQ-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.